molecular formula C10H19NO3 B13350877 2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid

2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid

Cat. No.: B13350877
M. Wt: 201.26 g/mol
InChI Key: YCJIKNPKTMKDRQ-UHFFFAOYSA-N
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Description

2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid is an organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(Methoxymethyl)pyrrolidine with butanoic acid derivatives under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-one: Known for its use in pharmaceuticals.

    Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules.

    Prolinol: A chiral building block in organic synthesis.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

2-[3-(methoxymethyl)pyrrolidin-1-yl]butanoic acid

InChI

InChI=1S/C10H19NO3/c1-3-9(10(12)13)11-5-4-8(6-11)7-14-2/h8-9H,3-7H2,1-2H3,(H,12,13)

InChI Key

YCJIKNPKTMKDRQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1CCC(C1)COC

Origin of Product

United States

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